5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an amine, a sulfonamide, etc.) .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data. It may also include the compound’s behavior under various conditions .Scientific Research Applications
Synthesis and Antiviral Activity
Research has explored the synthesis of sulfonamide derivatives, such as the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which were synthesized and shown to possess anti-tobacco mosaic virus activity. This indicates a potential for sulfonamide derivatives in the development of antiviral agents (Zhuo Chen et al., 2010).
Cytotoxicity Studies
The cytotoxicity of 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides was studied against various cancer and normal cell lines, revealing the potential of these compounds in cancer research and treatment (P. Arsenyan et al., 2016).
Ocular Hypotensive Activity
A series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides was prepared and evaluated for topical ocular hypotensive activity in glaucoma models, showing promise for the development of new treatments for glaucoma (J. D. Prugh et al., 1991).
Biochemical Functions of Sulfonium Compounds
S-adenosylmethionine (SAM), a biological sulfonium compound, serves as a major methyl donor in reactions catalyzed by methyltransferases and is involved in a myriad of biochemical functions. This highlights the biochemical importance and potential applications of sulfonium compounds in biological research (M. Fontecave et al., 2004).
Antioxidant Properties
Studies on novel dihydropyridine analogs, including sulfonamide derivatives, have shown significant antioxidant activities. These findings suggest applications in combating oxidative stress-related diseases (S. M. Sudhana et al., 2019).
Inhibition of Tumor-associated Isozyme IX
Halogenosulfanilamide and halogenophenylaminobenzolamide derivatives were investigated as inhibitors of tumor-associated carbonic anhydrase IX, indicating their potential use in developing antitumor agents (M. Ilies et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2.ClH/c1-8-12(9,10)6-3-2-5(4-7)11-6;/h2-3,8H,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWOGNVIUKDKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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